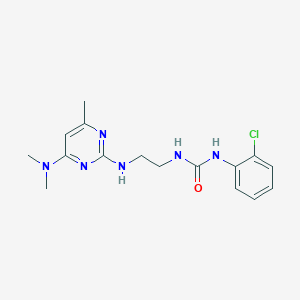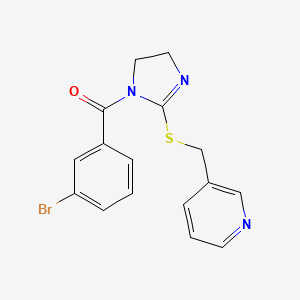![molecular formula C17H14BrN5O3S B2642494 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179423-69-8](/img/structure/B2642494.png)
3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and nitro groups on the phenyl rings, along with the triazolo and thiadiazine rings, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Substitution Reactions: The triazole-3-thione undergoes nucleophilic substitution with appropriate aryl halides to introduce the methoxy and nitro groups on the phenyl rings.
Cyclization to Thiadiazine: The substituted triazole intermediate is then subjected to cyclization with sulfur and other reagents to form the thiadiazine ring.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, potentially forming amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to its therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(3-Methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(3-Methoxyphenyl)-6-(3-aminophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
The unique combination of methoxy and nitro groups on the phenyl rings, along with the triazolo and thiadiazine rings, distinguishes 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide from similar compounds. This specific arrangement of functional groups contributes to its distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-7-3-5-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-4-2-6-13(8-11)22(23)24;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXJLKHAWFKQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
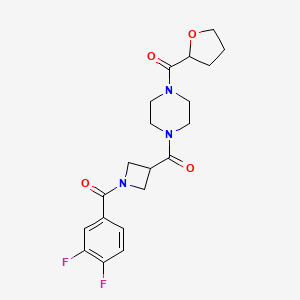
![2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)
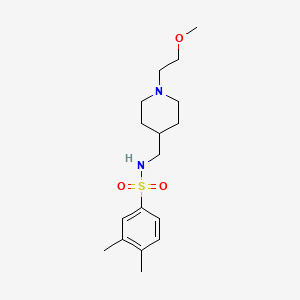
![1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2642423.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2642425.png)
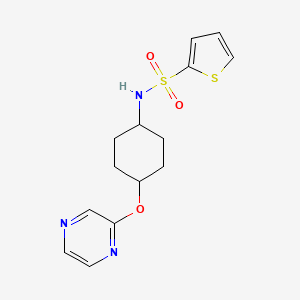
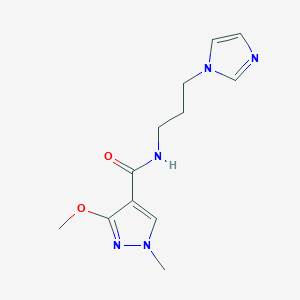
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2642428.png)
methanone](/img/structure/B2642429.png)
![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)
